molecular formula C6H6Br2N2 B13583858 (2,5-Dibromopyridin-3-yl)methanamine

(2,5-Dibromopyridin-3-yl)methanamine

Cat. No.: B13583858
M. Wt: 265.93 g/mol
InChI Key: DBDWCBMIJPUFTR-UHFFFAOYSA-N
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Description

(2,5-Dibromopyridin-3-yl)methanamine is an organic compound with the molecular formula C6H6Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 5th positions, and a methanamine group is attached to the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dibromopyridin-3-yl)methanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the bromination of 3-pyridinemethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromopyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, PhI(OAc)2, TEMPO

    Reduction: LiAlH4, NaBH4

    Substitution: NaN3, KSCN

Major Products Formed

    Oxidation: Imines, nitriles, oximes

    Reduction: Secondary and tertiary amines

    Substitution: Azides, thiocyanates

Mechanism of Action

The mechanism of action of (2,5-Dibromopyridin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dibromopyridin-3-yl)methanamine is unique due to the presence of both bromine atoms and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

(2,5-dibromopyridin-3-yl)methanamine

InChI

InChI=1S/C6H6Br2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2

InChI Key

DBDWCBMIJPUFTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)Br)Br

Origin of Product

United States

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